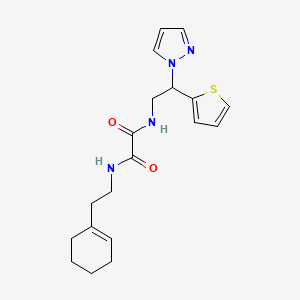![molecular formula C21H27N5O B2501627 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 902050-69-5](/img/structure/B2501627.png)
2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research on similar compounds has shown a variety of chemical reactions and synthetic methods that highlight the versatility of pyrazolopyrimidine and piperazine derivatives in organic synthesis. For instance, the condensation reactions of amino-triazoles with ethyl acetoacetate reveal insights into the formation of pyrazolopyrimidines, demonstrating their potential as intermediates in the synthesis of complex heterocyclic compounds (Sutherland, Tennant, & Vevers, 1973). Additionally, the development of a novel non-xanthine adenosine A1 receptor antagonist showcases the application of pyrazolopyrimidine derivatives in medicinal chemistry, emphasizing their role in regulating renal function (Zanka et al., 1999).
Pharmacological Applications
Pyrazolopyrimidine derivatives have been studied for their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. For example, research on 7-trifluoromethylpyrazolopyrimidines has explored their anti-inflammatory and antimicrobial potential, suggesting these compounds could serve as leads for the development of new therapeutic agents (Aggarwal et al., 2014). Another study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the broad spectrum of biological activities that these compounds can exhibit, further underscoring their significance in drug discovery and development (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
As a purine analogue, it may interfere with purine biochemical reactions . This could involve competitive inhibition, where the compound binds to the same active site as the purine substrate, preventing the substrate from binding and thus inhibiting the reaction.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been reported to exhibit a wide range of biological activities . These include antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity . Each of these activities suggests involvement in different biochemical pathways, from cholesterol synthesis (HMG-CoA reductase) to inflammation and pain perception (COX-2), and even neurotransmission (benzodiazepine receptors).
Result of Action
Given the wide range of biological activities associated with similar compounds, the effects could be diverse, depending on the specific target and pathway involved .
Propiedades
IUPAC Name |
2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-22-16(2)15-19(26(21)23-18)25-11-9-24(10-12-25)13-14-27/h4-8,15,27H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNHPRNVMIAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
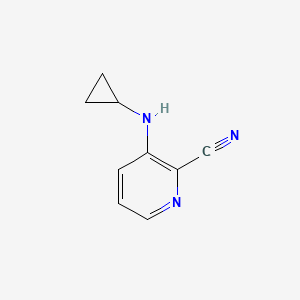
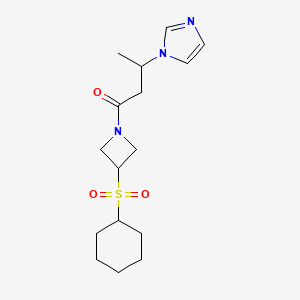
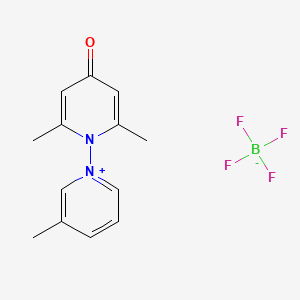
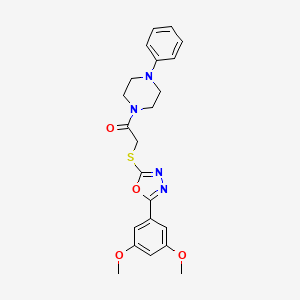
![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501559.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)
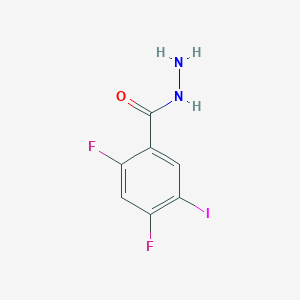
![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
